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molecular formula C7H13NO B058213 2-Oxa-7-azaspiro[3.5]nonane CAS No. 241820-91-7

2-Oxa-7-azaspiro[3.5]nonane

Cat. No. B058213
M. Wt: 127.18 g/mol
InChI Key: RECARUFTCUAFPV-UHFFFAOYSA-N
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Patent
US08957073B2

Procedure details

To a solution of 7-(2,4-Dimethoxy-benzyl)-2-oxa-7-aza-spiro[3.5]nonane (125) (300 mg, 1.1 mmol) in MeOH (10 mL) was added Pd(OH)2 (300 mg). The reaction solution was stirred at RT overnight under H2 atmosphere. LCMS showed that most of the staring material was consumed. The mixture was filtered and concentrated to give the product (126) (112 mg, 0.88 mmol, yield: 80%). ESI-MS (M+1): 128 calc. for C7H13NO 127.
Name
7-(2,4-Dimethoxy-benzyl)-2-oxa-7-aza-spiro[3.5]nonane
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[N:6]1[CH2:14][CH2:13][C:9]2([CH2:12][O:11][CH2:10]2)[CH2:8][CH2:7]1>CO.[OH-].[OH-].[Pd+2]>[CH2:10]1[C:9]2([CH2:13][CH2:14][NH:6][CH2:7][CH2:8]2)[CH2:12][O:11]1 |f:2.3.4|

Inputs

Step One
Name
7-(2,4-Dimethoxy-benzyl)-2-oxa-7-aza-spiro[3.5]nonane
Quantity
300 mg
Type
reactant
Smiles
COC1=C(CN2CCC3(COC3)CC2)C=CC(=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at RT overnight under H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1OCC12CCNCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.88 mmol
AMOUNT: MASS 112 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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